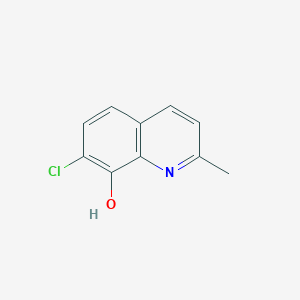

7-Chloro-2-methyl-quinolin-8-ol

Description

7-Chloro-2-methyl-quinolin-8-ol is a halogenated quinoline derivative characterized by a chloro group at position 7, a methyl group at position 2, and a hydroxyl group at position 7. This compound’s structure grants it unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.

The hydroxyl group at C8 enhances its chelating capabilities, while the chloro and methyl substituents influence electronic and steric effects, modulating reactivity and interactions with biological targets. Microsolvation studies reveal its propensity to form hydrogen bonds with solvents like water and methanol, as evidenced by molecular coordinates in proton-bound complexes . These interactions are critical for solubility and bioavailability.

Properties

IUPAC Name |

7-chloro-2-methylquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-2-3-7-4-5-8(11)10(13)9(7)12-6/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHYQTWFNLIXMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-quinolin-8-ol typically involves the cyclization of 2-methyl-3-chloroaniline with acrolein . This reaction is carried out under controlled conditions to ensure the formation of the desired quinoline derivative.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like clay or ionic liquids have been explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-quinolin-8-ol undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups at different positions on the quinoline ring .

Scientific Research Applications

7-Chloro-2-methyl-quinolin-8-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It is used in the production of dyes, catalysts, and materials for electronic devices.

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-quinolin-8-ol involves its interaction with various molecular targets and pathways. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, which are known to exhibit a broad spectrum of biological activities.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- This compound vs. 6,7-Dichloro-5,8-quinolinedione (): The latter features dichloro substitution at C6 and C7 and a quinone moiety at C5 and C8. This dual chlorine and quinone structure increases electrophilicity, enhancing reactivity in redox reactions. In contrast, the methyl and hydroxyl groups in this compound reduce electron deficiency, favoring hydrogen bonding over redox activity .

- This compound vs. 4-Chloro-8-methylquinolin-2(1H)-one (): The chloro group at C4 in the latter compound shifts electron density away from the quinolinone ring, promoting nucleophilic substitution at C3. Conversely, the C7 chloro group in the target compound directs reactivity toward electrophilic aromatic substitution at C5 or C9 .

Physicochemical Properties

Q & A

Q. What are the recommended synthetic routes for 7-Chloro-2-methyl-quinolin-8-ol, and how do reaction conditions influence yield?

The synthesis typically involves halogenation of 8-hydroxyquinoline derivatives. Key steps include:

- Direct halogenation : Chlorination at the 7-position using reagents like POCl₃ or SOCl₂ under reflux conditions (60–80°C).

- Methyl group introduction : Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) for the 2-methyl substitution.

Critical parameters include temperature control (60–120°C), molar ratios (1:1.2 for substrate:halogenating agent), and solvent selection (e.g., dichloromethane for low polarity). Yield optimization requires monitoring by TLC or HPLC, with typical yields ranging from 45% to 75% depending on purity .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : ¹H NMR (δ 8.5–9.0 ppm for quinoline protons; δ 2.5 ppm for methyl group) and ¹³C NMR (δ 150–160 ppm for aromatic carbons).

- Mass spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 207.5).

- IR spectroscopy : O–H stretch (~3200 cm⁻¹) and C–Cl stretch (~750 cm⁻¹).

X-ray crystallography (e.g., SHELXL refinement) resolves bond angles (e.g., Cl–C–N ≈ 116°) and confirms planar quinoline structure .

Q. How does this compound interact with metal ions in coordination chemistry?

The compound acts as a bidentate ligand , coordinating via the hydroxyl oxygen and quinoline nitrogen. For example:

- Cobalt complexes : Forms octahedral Co(III) complexes with ligand-to-metal charge transfer (LMCT) bands at 450–500 nm.

- Stoichiometry : Typically 2:1 (ligand:metal) in neutral pH conditions.

Applications include catalytic systems and antimicrobial agents .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities of this compound derivatives?

- Docking studies : Compare binding affinities to targets like DNA gyrase (antibacterial) or VEGF receptors (anti-angiogenic).

- QSAR models : Use Hammett constants (σ ≈ 0.23 for Cl) to predict substituent effects on activity.

- Meta-analysis : Reconcile discrepancies in MIC values (e.g., 2–32 µg/mL against S. aureus) by standardizing assay protocols (e.g., broth microdilution vs. agar diffusion) .

Q. What strategies improve the stability of this compound under physiological conditions?

- Prodrug design : Acetylate the hydroxyl group to reduce hydrolysis.

- Liposomal encapsulation : Enhances half-life in serum (e.g., from 2 h to 8 h).

- pH-sensitive formulations : Use enteric coatings to protect against gastric degradation. Stability assays (HPLC at 37°C, pH 7.4) confirm 90% integrity over 24 h .

Q. How do structural modifications at the 5- and 7-positions affect the compound’s photophysical properties?

- Electron-withdrawing groups (e.g., Cl) : Red-shift fluorescence emission (λₑₘ ≈ 450 nm vs. 420 nm for unsubstituted quinoline).

- Methyl group at 2-position : Enhances π-π stacking, increasing quantum yield (Φ from 0.2 to 0.5).

Time-resolved spectroscopy (TCSPC) reveals excited-state lifetimes of 5–10 ns .

Methodological Challenges

Q. How to address low solubility in aqueous media during in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- Micellar systems : SDS or Tween-80 at critical micelle concentrations (CMC ≈ 0.1 mM).

- Salt formation : Hydrochloride salts improve solubility by 10-fold (e.g., 5 mg/mL in PBS) .

Q. What analytical techniques differentiate polymorphs of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.